molecular formula C8H6ClIO2 B1403343 4-Chloro-5-iodo-2-methylbenzoic acid CAS No. 1399182-03-6

4-Chloro-5-iodo-2-methylbenzoic acid

Cat. No. B1403343
CAS RN: 1399182-03-6
M. Wt: 296.49 g/mol
InChI Key: JFISQRPYNOQTAD-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-methylbenzoic acid is a chemical compound that belongs to the class of chlorobenzoic acids . It is a derivative of benzoic acid where the ring hydrogens at positions 2 and 5 are replaced by methyl and chloro groups, respectively .

Scientific Research Applications

Synthesis and Chemical Interactions

  • Synthesis of Aromatic Constituents in Antibiotics : The synthesis of compounds like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid, found in calichemicin antibiotics, illustrates the use of complex benzoic acids in the development of antibiotic compounds (Laak & Scharf, 1989).

  • Photocatalytic Degradation Studies : In the study of photocatalytic degradation of various compounds, 4-methylbenzoic acid has been used to understand the breakdown of complex organic molecules in environmental contexts (Khodami & Nezamzadeh-Ejhieh, 2015).

  • Investigations in Molecular Liquids : Research on solubility and molecular interactions in liquids, such as 2-methoxyethanol, often involves derivatives of methylbenzoic acid to understand solute transfer and chemical properties of these solvents (Hart et al., 2015).

  • Building Blocks for Heterocyclic Synthesis : The utilization of chloro-nitrobenzoic acids as starting materials in the synthesis of various heterocyclic compounds highlights their role in constructing complex organic molecules (Křupková et al., 2013).

  • Crystal Engineering and Structural Determination : Studies in crystal engineering utilize halogenated benzoic acids to understand the interactions and structural determinants in complex molecular systems (Pigge et al., 2006).

  • Novel Co-Crystal Salt Formation : The development of novel co-crystal salts involving compounds like 4-methylbenzoic acid demonstrates the role of these chemicals in crystallography and materials science (Ashfaq et al., 2020).

Environmental and Biological Applications

  • Degradation Studies in Environmental Chemistry : The degradation and transformation of chlorobenzoic acids under various conditions, such as ultraviolet irradiation, are crucial for understanding environmental pollutants and their breakdown (Crosby & Leitis, 1969).

  • Microbial Metabolism of Chloro-Methylbenzoic Acids : Research on how certain bacteria, like Pseudomonas cepacia, metabolize chloro-methylbenzoic acids provides insights into bioremediation and environmental microbiology (Higson & Focht, 1992).

properties

IUPAC Name

4-chloro-5-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFISQRPYNOQTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 2.1, except 4-chloro-2-methylbenzoic acid was used in place of 2,4-dimethylbenzoic acid.
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Synthesis routes and methods II

Procedure details

To a round-bottom flask was added a solution of 4-chloro-2-methylbenzoic acid (30.0 g, 176 mmol, 1.00 equiv) in acetic acid (300 mL). NaIO4 (19.0 g, 88.8 mmol, 0.50 equiv), I2 (49.0 g, 193 mmol, 1.10 equiv), and sulfuric acid (3 mL) were added to the reaction. The resulting mixture was stirred overnight at 110° C. After cooling to ambient temperature, the reaction was carefully quenched with 500 mL of Na2S2O3 (aq., sat.). The resulting solids were collected by filtration and then dissolved in 500 mL of ethyl acetate. The organic phase was washed with 2×200 mL of brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. This resulted in 20.0 g (38%) of 4-chloro-5-iodo-2-methylbenzoic acid as a white solid.
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30 g
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300 mL
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NaIO4
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19 g
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49 g
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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